molecular formula C21H26N2O3 B4700681 N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide

N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide

Cat. No. B4700681
M. Wt: 354.4 g/mol
InChI Key: UGAHWTDYNKCLKJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide, also known as DMeO-PB, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of phenethylamines and acts as a selective serotonin receptor agonist.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It has been shown to increase the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been found to modulate the activity of various ion channels and receptors, including the NMDA receptor.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to possess various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and decreasing the activation of microglia. N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to possess analgesic properties by modulating the activity of various ion channels involved in pain signaling. Additionally, N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been found to protect neurons from oxidative stress and neurotoxicity.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide possesses various advantages and limitations for lab experiments. One of the major advantages is its high selectivity towards the 5-HT2A receptor, which allows for targeted modulation of the serotonin system. Additionally, N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been found to possess low toxicity and high bioavailability. However, one of the major limitations is the lack of knowledge regarding its long-term effects and potential side effects.

Future Directions

There are various future directions for the research on N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide. One of the major directions is the exploration of its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. Additionally, further research is needed to elucidate the long-term effects and potential side effects of N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide. Furthermore, the development of more efficient synthesis methods and analogs of N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. Additionally, N-(2,5-dimethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-18-10-11-20(26-2)19(14-18)22-21(24)17-8-6-16(7-9-17)15-23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAHWTDYNKCLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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